
9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine” is a chemical compound with the molecular formula C14H14ClN . It is a derivative of acridine, a class of compounds that have been actively researched over the years due to their potential therapeutic applications for a wide range of disorders .
Synthesis Analysis
The synthesis of this compound and related compounds has been the subject of several studies . These compounds have been synthesized starting from various precursors and using different synthetic routes.
Molecular Structure Analysis
The molecular structure of this compound has been characterized by various techniques, including (1)H and (13)C NMR data . The structure of this compound, like other acridine derivatives, is characterized by a tricyclic system containing two benzene rings joined by a nitrogen-containing ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 217.69 g/mol . It has a XLogP3 value of 4, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .
科学的研究の応用
Crystal Structures and Supramolecular Synthons
The crystal structures of various 9-aminoacridine salts, closely related to 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine, have been explored. These structures exhibit intricate patterns of hydrogen bonds, creating diverse supramolecular synthons, essential for understanding the solid-state chemistry and potential applications of acridine derivatives (Trzybiński & Sikorski, 2013).
Eco-Friendly Synthesis and Biological Activity
9-Chloro-6,13-dihydro-7-phenyl-5H-indolo[3,2-c]-acridines, structurally similar to this compound, have been synthesized using an eco-friendly method. The biological activities of these compounds, including hemolytic activity and cytotoxicity, have been assessed, highlighting their potential in medicinal applications (Roopan & Khan, 2011).
Radioactive Labeling and Metabolic Studies
The tetrahydroacridine ring, a core structure in this compound, has been labeled with carbon-14 for metabolic studies, specifically for cholinesterase inhibitors, suggesting its potential in neuroscientific research and drug development (Nishioka et al., 1992).
Mutagenicity and DNA Binding
The introduction of a methyl group into the acridine ring has been shown to decrease frameshift mutagenicity and DNA binding affinity, whereas the introduction of chlorine increases them. These findings are crucial for understanding the biological interactions and potential therapeutic applications of acridine derivatives (Tomosaka et al., 1997).
作用機序
The mechanism of action of acridine derivatives, including 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine, is primarily associated with their interaction with DNA. DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .
将来の方向性
The future directions for research on 9-Chloro-5-methyl-1,2,3,4-tetrahydroacridine and related compounds are likely to focus on the development of derivatives with enhanced therapeutic potency and selectivity . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required .
特性
IUPAC Name |
9-chloro-5-methyl-1,2,3,4-tetrahydroacridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h4-5,7H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLGFHXSSXULPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3CCCCC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
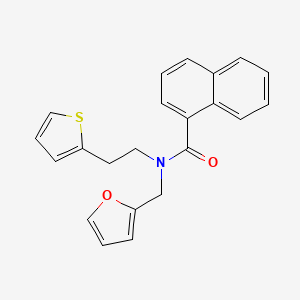
![2-{5-oxo-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2647849.png)
![4-[(3-chloro-4-fluorophenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2647850.png)
![2-[[4-(4,5-Dichloroimidazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2647851.png)
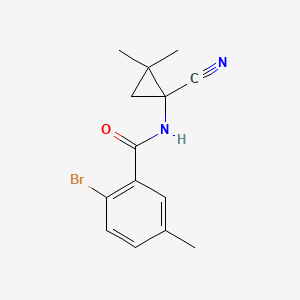
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{(2E)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2647854.png)
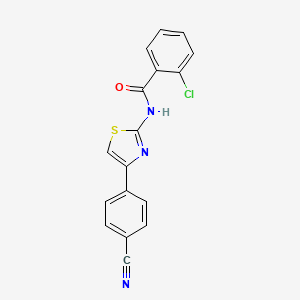
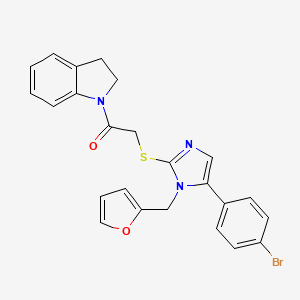
![1,3-dimethyl-5-[(4-oxo-4H-chromen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2647860.png)

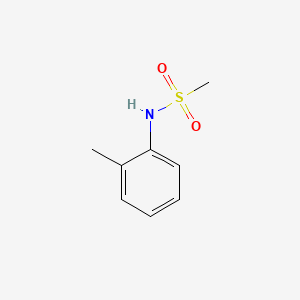
![Cis-3-{[(tert-butoxy)carbonyl]amino}-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid](/img/structure/B2647863.png)


